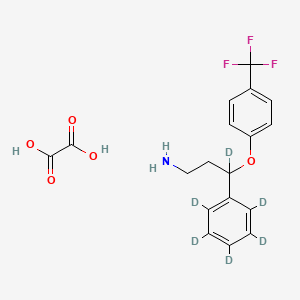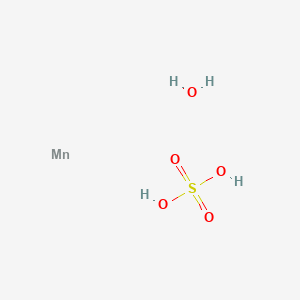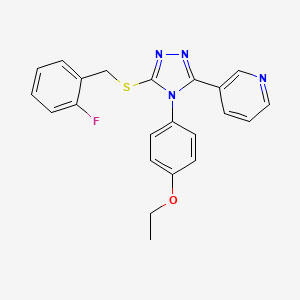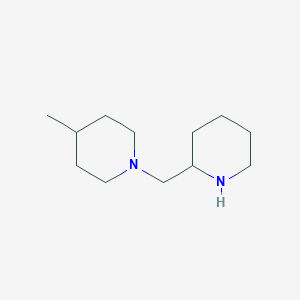
N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone is a chemical compound with the empirical formula C11H17NO4 and a molecular weight of 227.26 g/mol . It is a solid compound that has been used in various scientific research applications. The compound is known for its unique structure, which includes a pyrrolidine ring and a lactone group, making it a valuable intermediate in organic synthesis .
Méthodes De Préparation
The synthesis of N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone typically involves the protection of the hydroxyl group and the formation of the lactone ring. One common synthetic route includes the following steps:
Protection of the Hydroxyl Group: The hydroxyl group is protected using a tert-butoxycarbonyl (BOC) group.
Formation of the Lactone Ring: The protected intermediate undergoes cyclization to form the lactone ring.
The reaction conditions for these steps often involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the lactone group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the BOC group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The lactone ring and the BOC-protected hydroxyl group play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone can be compared with other similar compounds, such as:
- N-t-BOC-3-pyrrolidine oxime
- N-t-BOC-4-(Ethylene oxide)-L-proline
- N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline
These compounds share structural similarities but differ in their functional groups and reactivity. N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone is unique due to its specific combination of a pyrrolidine ring and a lactone group, which imparts distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C11H17NO4 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
tert-butyl (1S,4S)-1-methyl-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-6-11(4)5-7(12)8(13)15-11/h7H,5-6H2,1-4H3/t7-,11-/m0/s1 |
Clé InChI |
LGEAVYPLBGGRHO-CPCISQLKSA-N |
SMILES isomérique |
C[C@@]12C[C@@H](C(=O)O1)N(C2)C(=O)OC(C)(C)C |
SMILES canonique |
CC12CC(C(=O)O1)N(C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B12043337.png)




![N-(3-Chlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043367.png)

![5,7-dihydroxy-3-[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12043374.png)

![N-(2,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043392.png)


![N-(2-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043407.png)
![(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12043424.png)
